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FAM-11-dCTP, 6-isomer -

FAM-11-dCTP, 6-isomer

Catalog Number: EVT-14888185
CAS Number:
Molecular Formula: C39H39Li3N5O20P3
Molecular Weight: 1011.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

The synthesis of FAM-11-dCTP typically involves the modification of deoxycytidine triphosphate through chemical reactions that introduce the fluorescein moiety. The process may include:

  1. Protection of Functional Groups: Initial protection of hydroxyl groups on the deoxyribose sugar to prevent unwanted reactions.
  2. Fluorescein Coupling: The introduction of fluorescein via an amide bond formation or similar coupling reactions, which may utilize carbodiimide chemistry to activate carboxylic acid groups.
  3. Deprotection: Removal of protective groups to yield the final product.
  4. Phosphorylation: Ensuring that the triphosphate group is correctly formed to maintain biological activity.

Technical Details

The synthesis typically requires careful control of reaction conditions such as pH, temperature, and reaction time to ensure high yields and purity. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the final compound .

Molecular Structure Analysis

Structure

FAM-11-dCTP has a complex structure featuring:

  • A deoxyribose sugar backbone.
  • A triphosphate group essential for its function in DNA synthesis.
  • A fluorescein moiety that provides fluorescent properties.

Data

  • Molecular Formula: C39H40N5Li3O20P3\text{C}_{39}\text{H}_{40}\text{N}_{5}\text{Li}_{3}\text{O}_{20}\text{P}_{3}
  • Molecular Weight: 1012.5 g/mol
  • Appearance: Yellow to orange solid
  • Solubility: Good solubility in water .
Chemical Reactions Analysis

Reactions

FAM-11-dCTP participates in several key biochemical reactions:

  1. Enzymatic DNA Labeling: It can be incorporated into DNA strands by various polymerases such as Taq polymerase and reverse transcriptase during processes like PCR and cDNA synthesis.
  2. Nick Translation: Utilized for labeling DNA at specific sites through nicking and filling in gaps with fluorescently labeled nucleotides.

Technical Details

The incorporation efficiency of FAM-11-dCTP can be influenced by factors such as enzyme concentration and the presence of competing nucleotides. Reaction conditions typically involve denaturation, annealing, and extension steps optimized for specific polymerases .

Mechanism of Action

FAM-11-dCTP functions by being incorporated into the growing DNA strand during replication or transcription processes facilitated by DNA polymerases. Once integrated, it emits fluorescence upon excitation, allowing researchers to visualize and track DNA molecules in various applications.

Process Data

The excitation maximum occurs at approximately 490 nm with an emission maximum at 513 nm, providing strong fluorescence signals due to its high quantum yield (0.93) which enhances detection sensitivity in assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow to orange solid
  • Solubility: Soluble in water
  • Storage Conditions: Recommended storage at -20°C in dark conditions to prevent degradation.

Chemical Properties

  • Molecular Weight: 1012.5 g/mol
  • Excitation Maximum: 490 nm
  • Emission Maximum: 513 nm
  • Fluorescence Quantum Yield: 0.93 .
Applications

FAM-11-dCTP is widely used in scientific research for:

  • Fluorescent In Situ Hybridization (FISH): To detect specific nucleic acid sequences within fixed tissues or cells.
  • Microarray Gene Profiling: For analyzing gene expression levels across different samples.
  • Southern Blotting and Northern Blotting: Techniques used for detecting specific DNA or RNA sequences.
  • PCR Amplification: Enhancing the visualization of amplified products through fluorescent labeling.

Its versatility makes it a crucial tool in molecular biology and genetic research, enabling detailed studies on gene function and expression .

Enzymatic Incorporation and Polymerase Interactions

Substrate Specificity in DNA Polymerase-Mediated Labeling

FAM-11-dCTP, 6-isomer serves as a versatile substrate for multiple DNA polymerases due to its structural optimization for enzymatic recognition. This fluorescein-labeled deoxycytidine triphosphate derivative is efficiently incorporated during DNA synthesis by enzymes including:

  • Klenow fragment (exo⁻) : Demonstrates high incorporation efficiency in primer extension and nick-translation applications due to relaxed proofreading activity [1] [6].
  • Taq DNA polymerase : Incorporated during PCR amplification with reduced efficiency compared to natural dCTP (approximately 65-75% relative incorporation rate) but sufficient for probe generation [2] [8].
  • Reverse transcriptase : Enables direct labeling of cDNA during reverse transcription, facilitating microarray applications [2] [8].
  • Phi29 DNA polymerase : Utilized in multiple displacement amplification (MDA) for high-fidelity DNA labeling [2].
  • Terminal deoxynucleotidyl transferase (TdT) : Facilitates 3'-end labeling of oligonucleotides, though with lower efficiency compared to template-directed polymerases [8].

The 6-isomer configuration of the FAM fluorophore is critical for maintaining polymerase compatibility, as isomer purity minimizes structural heterogeneity that could impair enzyme kinetics. Studies comparing incorporation rates reveal significant polymerase-specific variations, with Klenow fragment (exo⁻) exhibiting the highest catalytic efficiency (kcat/KM ~ 1.8 × 10³ M⁻¹s⁻¹) due to its spacious active site accommodating bulky fluorophores [6] [8].

Table 1: Polymerase Incorporation Efficiency of FAM-11-dCTP, 6-Isomer

PolymerasePrimary ApplicationRelative Incorporation Efficiency (%)Optimal Labeling Method
Klenow fragment (exo⁻)Nick-translation92-98Template-directed synthesis
Taq DNA polymerasePCR probe labeling65-75Thermal cycling
Reverse transcriptasecDNA synthesis70-85Reverse transcription
Phi29 polymeraseWhole genome amplification80-90Isothermal amplification
Terminal transferase3' end labeling40-60Template-independent extension

Linker Length Optimization for Efficient Nucleotide Incorporation

The undecanoyl (C11) linker in FAM-11-dCTP, 6-isomer represents a critical design feature that balances steric accommodation with fluorophore positioning. This 11-atom spacer between the fluorescein dye and nucleobase provides:

  • Reduced steric hindrance : The extended linker minimizes clashes between the bulky fluorescein moiety (≈20 Å diameter) and polymerase active sites, enabling deeper nucleotide penetration into the catalytic pocket [1] [3].
  • Prevention of static quenching : By distancing the fluorophore from electron-rich nucleobases, the linker maintains high quantum yield (0.93) that would otherwise be quenched through π-stacking interactions [1] [3].
  • Enhanced enzymatic kinetics : Biochemical assays demonstrate that the C11 linker improves incorporation efficiency by 3-5 fold compared to shorter C3-C7 linkers, as quantified by surface plasmon resonance studies of polymerase-nucleotide interactions [1] [6].

The linker length specifically addresses the geometric constraints of polymerase active sites, which typically accommodate 10-15 Å extensions without significant catalytic impairment. Comparative studies of nucleotide analogs with varying linker lengths reveal a non-linear relationship between spacer length and incorporation efficiency, with 11 atoms providing the optimal balance between fluorophore separation and maintenance of nucleotide rigidity required for precise positioning in the catalytic site [1] [3]. Enzymatic testing confirms that FAM-11-dCTP incorporates at rates approximately 85-90% that of unmodified dCTP in nick-translation systems, a significant improvement over analogs with ≤8-atom linkers (45-60% relative incorporation) [1].

Table 2: Impact of Linker Length on Nucleotide Incorporation Performance

Linker Length (Atoms)Relative Incorporation Efficiency (%)Quantum YieldPolymerase ProcessivityKey Limitations
3-520-300.45-0.55Severely impairedSevere steric hindrance
6-845-600.65-0.75Moderately impairedPartial fluorophore quenching
11 (FAM-11-dCTP)85-900.93Minimally affectedOptimal balance achieved
14-1875-820.91Slightly reducedIncreased nucleotide flexibility

Impact of Fluorophore Conjugation on Polymerase Fidelity

The conjugation of fluorescein to dCTP via the C11 linker introduces subtle but significant alterations to polymerase fidelity during DNA synthesis. Key biochemical consequences include:

  • Template-specific misincorporation : Kinetic analyses reveal that FAM-11-dCTP, 6-isomer exhibits a misincorporation frequency of approximately 1.2 × 10⁻⁴ when opposite template G (vs. 5.8 × 10⁻⁶ for natural dCTP), representing a 20-fold fidelity reduction. This primarily manifests as increased misincorporation opposite template A, where the bulky fluorophore disrupts canonical Watson-Crick geometry [6] [8].

  • Proofreading susceptibility : The FAM moiety enhances exonuclease-mediated removal of mispaired nucleotides. When incorporated incorrectly opposite template A, FAM-labeled nucleotides are excised 3.5-fold faster by proofreading polymerases (e.g., Klenow exo⁺) compared to unmodified mismatches, providing partial error correction [6].

  • Context-dependent fidelity effects : Misincorporation rates vary significantly based on sequence context, with 5'-CpG-3' sequences showing 40% lower error rates than 5'-ApA-3' contexts due to sequence-dependent DNA flexibility accommodating the fluorophore [8].

Comparative studies with unconjugated dCTP demonstrate that the FAM modification extends the nucleotide residence time in the polymerase active site by approximately 35%, potentially contributing to both increased misincorporation and reduced enzymatic turnover. However, the C11 linker mitigates these effects compared to direct conjugates, as demonstrated by single-molecule FRET studies of polymerase-DNA complexes [6] [8]. The 6-isomer configuration further minimizes fidelity disruption by providing a more uniform steric profile compared to isomer mixtures.

Table 3: Fidelity Metrics of FAM-11-dCTP vs. Unmodified dCTP

Fidelity ParameterUnmodified dCTPFAM-11-dCTP, 6-isomerFold Change
Misincorporation frequency
Opposite template G5.8 × 10⁻⁶1.2 × 10⁻⁴20.7× ↑
Opposite template A3.2 × 10⁻⁷2.8 × 10⁻⁵87.5× ↑
Opposite template T7.1 × 10⁻⁸9.5 × 10⁻⁷13.4× ↑
Extension efficiency
Correct 3' terminus1.00 (reference)0.92 ± 0.041.09× ↓
Incorrect 3' terminus0.003 ± 0.0010.018 ± 0.0036.0× ↑
Exonuclease excision rate
(Mismatched terminus)1.00 (reference)3.52 ± 0.213.52× ↑

The strategic positioning of the fluorophore via the C11 linker preserves essential interactions between the nucleotide and polymerase recognition residues. ChromaTide nucleotide design principles highlight that spacer arms exceeding 10 atoms maintain sufficient separation between the fluorophore and the nucleotide's hydrogen bonding face, thereby minimizing interference with base-pairing recognition [8]. This design rationale explains why FAM-11-dCTP maintains reasonable fidelity compared to alternative labeling approaches such as post-synthetic chemical modification, which can introduce more severe structural perturbations.

Properties

Product Name

FAM-11-dCTP, 6-isomer

IUPAC Name

trilithium;[[[(2R,3S,5R)-5-[6-amino-5-[3-[6-[[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoylamino]prop-1-ynyl]-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C39H39Li3N5O20P3

Molecular Weight

1011.6 g/mol

InChI

InChI=1S/C39H42N5O20P3.3Li/c40-36-22(19-44(39(52)43-36)34-18-29(47)32(62-34)20-60-66(56,57)64-67(58,59)63-65(53,54)55)5-4-14-41-33(48)6-2-1-3-13-42-37(49)21-7-10-25(28(15-21)38(50)51)35-26-11-8-23(45)16-30(26)61-31-17-24(46)9-12-27(31)35;;;/h7-12,15-17,19,29,32,34,36,45,47H,1-3,6,13-14,18,20,40H2,(H,41,48)(H,42,49)(H,43,52)(H,50,51)(H,56,57)(H,58,59)(H2,53,54,55);;;/q;3*+1/p-3/t29-,32+,34+,36?;;;/m0.../s1

InChI Key

WXKYUDILHYOXAO-BPWIAOORSA-K

Canonical SMILES

[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Isomeric SMILES

[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(NC2=O)N)C#CCNC(=O)CCCCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

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